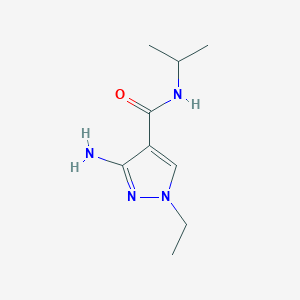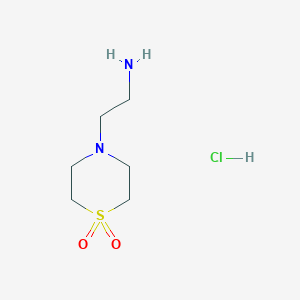![molecular formula C13H13F2N3O2 B11732770 2-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11732770.png)
2-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[({[1-(Difluormethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoesäure ist eine organische Verbindung, die einen Pyrazolring aufweist, der mit einer Difluormethylgruppe und einer Benzoesäureeinheit substituiert ist.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Synthese von 2-[({[1-(Difluormethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoesäure umfasst in der Regel mehrstufige organische Reaktionen. Die Ausgangsmaterialien umfassen oft 1-(Difluormethyl)-1H-pyrazol und Benzylamin-Derivate. Die synthetische Route kann Folgendes beinhalten:
Bildung des Pyrazolrings: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen.
Einführung der Difluormethylgruppe: Dies kann durch Difluormethylierungsreaktionen mit Reagenzien wie Difluormethyljodid oder Difluormethylsulfon erreicht werden.
Kupplung mit Benzoesäure: Der letzte Schritt beinhaltet die Kupplung des Pyrazolderivats mit Benzoesäure unter Bedingungen, die die Verwendung von Kupplungsmitteln wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und DMAP (4-Dimethylaminopyridin) umfassen können.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Syntheserouten umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[({[1-(Difluormethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoesäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Benzoesäureeinheit.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Benzoesäurederivaten.
Wissenschaftliche Forschungsanwendungen
2-[({[1-(Difluormethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoesäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Sie wird auf ihr Potenzial als Pharmakophor im Wirkstoffdesign untersucht, insbesondere auf ihre entzündungshemmenden und krebshemmenden Eigenschaften.
Materialwissenschaften: Die Verbindung wird für ihre Verwendung bei der Entwicklung von fortschrittlichen Materialien, einschließlich Polymeren und Beschichtungen, untersucht.
Biologische Studien: Sie wird in biochemischen Assays verwendet, um Enzymwechselwirkungen und Rezeptorbindung zu untersuchen.
Wirkmechanismus
Der Wirkmechanismus von 2-[({[1-(Difluormethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoesäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Difluormethylgruppe erhöht ihre Bindungsaffinität zu bestimmten Enzymen und Rezeptoren, was zu einer Modulation biologischer Pfade führt. Der Pyrazolring ist dafür bekannt, mit verschiedenen Proteinen zu interagieren und ihre Aktivität und Funktion zu beeinflussen.
Wirkmechanismus
The mechanism of action of 2-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The pyrazole ring is known to interact with various proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-[({[1-(Difluormethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoesäure
- 2-[({[1-(Difluormethyl)-1H-imidazol-2-yl]methyl}amino)methyl]benzoesäure
Einzigartigkeit
2-[({[1-(Difluormethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoesäure ist einzigartig durch die spezifische Positionierung der Difluormethylgruppe am Pyrazolring, die ihre chemische Reaktivität und biologische Aktivität maßgeblich beeinflusst. Diese Positionierung kann zu unterschiedlichen Bindungsaffinitäten und Selektivitäten im Vergleich zu ähnlichen Verbindungen führen.
Eigenschaften
Molekularformel |
C13H13F2N3O2 |
|---|---|
Molekulargewicht |
281.26 g/mol |
IUPAC-Name |
2-[[[2-(difluoromethyl)pyrazol-3-yl]methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C13H13F2N3O2/c14-13(15)18-10(5-6-17-18)8-16-7-9-3-1-2-4-11(9)12(19)20/h1-6,13,16H,7-8H2,(H,19,20) |
InChI-Schlüssel |
ICKIEYJYIBOELD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNCC2=CC=NN2C(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11732691.png)
![N,N-dimethyl-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]aniline](/img/structure/B11732692.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11732693.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11732700.png)
![(3-ethoxypropyl)[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11732713.png)

![5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B11732727.png)
![butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11732735.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732740.png)
![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B11732748.png)
![3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11732754.png)
![3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11732761.png)

![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11732779.png)
